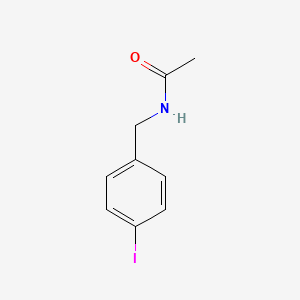

N-(4-iodobenzyl)acetamide

Description

N-(4-Iodobenzyl)acetamide is an acetamide derivative featuring a benzyl group substituted with an iodine atom at the para position. Structurally, it consists of an acetamide moiety (–NH–CO–CH3) linked to a 4-iodobenzyl group (C6H4–CH2–), distinguishing it from simpler phenyl-substituted analogs like N-(4-iodophenyl)acetamide (where the acetamide is directly attached to the aromatic ring) . The para-iodo substitution confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

N-[(4-iodophenyl)methyl]acetamide |

InChI |

InChI=1S/C9H10INO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

ZZBDLGMAYJGKSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

N-(4-iodobenzyl)acetamide has been investigated for its anticancer properties, particularly as an inhibitor of heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors associated with poor prognosis and chemoresistance. Research indicates that compounds structurally related to this compound exhibit potent inhibitory activity against HO-1, leading to reduced viability in various cancer cell lines including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

Case Study: HO-1 Inhibition

- Objective : To evaluate the anticancer efficacy of this compound derivatives.

- Findings : Compounds demonstrated significant cytotoxicity with IC50 values indicating strong inhibition of cancer cell proliferation. For instance, one derivative showed an IC50 value of 0.9 μM against U87MG cells, suggesting its potential as a lead compound for further development .

Neuroprotective Effects

Recent studies have highlighted the role of this compound in neuroprotection, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit butyrylcholinesterase (BChE), an enzyme that contributes to cognitive decline when overactive .

Case Study: BChE Inhibition

- Objective : To assess the efficacy of this compound derivatives on BChE inhibition.

- Findings : Derivatives demonstrated selective inhibition with values below 20 nM for human BChE, indicating their potential utility in treating neurodegenerative diseases .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy against common bacterial strains.

- Findings : The compound displayed MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that allow for structural modifications aimed at enhancing biological activity. The structure-activity relationship (SAR) studies have focused on modifying the amide bond and substituents on the benzyl moiety to optimize potency and selectivity against target enzymes like HO-1 and BChE.

Key Modifications and Findings

| Modification Type | Description | Observed Effect |

|---|---|---|

| Amide Bond Alteration | Inversion or substitution on the amide bond | Enhanced potency against HO-1 |

| Substituent Variation | Addition of bulky hydrophobic groups | Improved binding affinity and selectivity |

Comparison with Similar Compounds

N-(4-Iodophenyl)acetamide

- Structure : Acetamide directly attached to a para-iodophenyl ring (C6H4–NH–CO–CH3).

- Key Differences : Lacks the benzyl (–CH2–) spacer, reducing steric bulk and altering electronic effects compared to the 4-iodobenzyl analog.

- Physicochemical Data : Molecular weight = 261.06 g/mol; LogP (predicted) ≈ 2.1–2.5 (estimated from similar para-substituted acetamides) .

N-(4-Azidophenyl)acetamide

N-(3-Substituted Phenyl)acetamides

- Example : N-(3-chlorophenyl)-2,2,2-trichloro-acetamide.

- Comparison : Meta-substitution leads to distinct crystal packing and dipole moments versus para-substituted derivatives. Para-iodo substitution in N-(4-iodobenzyl)acetamide likely enhances molecular symmetry and polarizability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on formula C9H10INO. †LogP value from a structurally complex analog with 4-iodobenzyl group . ‡Estimated using fragment-based methods. ‡‡Example of a derivative with extended conjugation.

- Lipophilicity : The 4-iodobenzyl group in this compound contributes to higher LogP (5.36) compared to simpler para-substituted analogs, suggesting enhanced membrane permeability .

- Solubility: The bulky iodine atom may reduce aqueous solubility relative to non-halogenated analogs like N-(4-methylphenyl)acetamide .

Analgesic and Anti-inflammatory Activity

Antimicrobial Activity

Anticancer Potential

Q & A

Q. What computational tools predict the pharmacokinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.